Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Description
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate (CAS: 1133115-93-1) is a substituted pyrimidine derivative with a molecular formula of C₁₂H₁₀BrN₃O₂ and a molecular weight of 308.14 g/mol . Structurally, it features:
- A pyrimidine ring substituted at position 2 with an amino group (-NH₂).
- A methyl ester (-COOCH₃) at position 5, which influences solubility and reactivity .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives, such as kinase inhibitors and histone deacetylase (HDAC) modulators . Its synthesis typically involves chemoselective displacement reactions, as exemplified by methodologies using methylsulfinyl or methylthio intermediates .
Properties
IUPAC Name |
methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXSHYMFYJLHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674888 | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-93-1 | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate typically involves the reaction of 3-bromobenzaldehyde with guanidine carbonate in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as zinc chloride or sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in acetone.
Major Products
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The major products are amines and alcohols.
Substitution: The major products are azides and nitriles.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies indicate that derivatives of pyrimidine compounds, including methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate, exhibit potential anticancer properties. Research has demonstrated that modifications in the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
1.2 Antimicrobial Properties
Pyrimidine derivatives have shown promising antibacterial and antifungal activities. For instance, compounds similar to this compound have been evaluated for their effectiveness against multidrug-resistant strains of bacteria, showing significant inhibitory effects .
Synthesis and Structure-Activity Relationships
2.1 Synthetic Pathways
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to ensure high yields and purity. Various synthetic methodologies have been developed, including microwave-assisted synthesis and solvent-free reactions, which improve efficiency and reduce environmental impact .
2.2 Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies have shown that substituents at specific positions on the pyrimidine ring significantly influence their pharmacological profiles. For example, the presence of electron-withdrawing groups can enhance binding affinity to biological targets, while steric hindrance may affect bioavailability and metabolism .
Case Studies
3.1 In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. These studies typically assess cell viability using methods such as MTT assays or flow cytometry, revealing dose-dependent responses that correlate with structural modifications in the compound .
3.2 Animal Models
Preclinical studies in animal models have further elucidated the pharmacokinetics and therapeutic potential of this compound. These studies often focus on evaluating the compound's efficacy in reducing tumor size or bacterial load, alongside assessments of safety profiles and side effects .
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs of methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate are compared below based on substituents, physicochemical properties, and biological relevance:
Substitution at Position 4 (Aryl Group)
Key Observations:
- Trifluoromethyl analogs exhibit higher metabolic stability due to the electron-withdrawing CF₃ group, making them favorable in pharmacokinetic optimization .
Substitution at Position 2 (Amino Group)
Key Observations:
- Benzylamino derivatives show enhanced membrane permeability, critical for central nervous system (CNS)-targeted drugs .
- Hydrazinyl analogs are versatile intermediates for metal-organic frameworks (MOFs) or antitubercular agents .
Ester Group Modifications
Key Observations:
Biological Activity
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C12H10BrN3O2. This compound belongs to the pyrimidine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. Its unique structure, particularly the bromine substitution at the 3-position of the phenyl ring, influences its reactivity and biological interactions significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby obstructing substrate access or modifying enzyme conformation. This mechanism positions it as a potential candidate for therapeutic applications, particularly in oncology and inflammatory diseases .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, where it shows substantial growth inhibition. For instance, similar compounds in the pyrimidine class have been reported to achieve mean growth inhibition rates of approximately 43.9% across multiple cell lines .
Case Study: Anticancer Efficacy
In a study evaluating related pyrimidine derivatives, compounds similar to this compound were tested against renal carcinoma cell lines (RFX 393). The results indicated that these compounds could induce cell cycle arrest and apoptosis, with IC50 values suggesting effective cytotoxicity against these cancer cells. For example, one derivative exhibited an IC50 of 11.70 µM, indicating potent inhibitory effects on cell proliferation .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancerous cells. The structure-activity relationship (SAR) studies suggest that modifications to the bromophenyl group can enhance inhibitory potency against CDKs .
Antimicrobial Activity
In addition to anticancer properties, this compound has been explored for its antimicrobial activity. Preliminary investigations suggest that it may exhibit both antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate | Moderate | High | Moderate |
| Methyl 2-amino-4-(2-bromophenyl)pyrimidine-5-carboxylate | Low | Low | High |
This table highlights how variations in the bromophenyl substituent can affect biological activity across different derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
